UNC2881

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: UNC2881 as a Selective Mer Tyrosine Kinase Inhibitor

Compound Profile and Chemical Characteristics

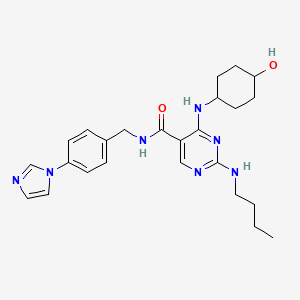

UNC2881 is a highly selective small molecule inhibitor targeting Mer tyrosine kinase (MERTK), developed through structure-based drug design approaches. This compound emerged from a substituted-pyrimidine scaffold optimization program that utilized a pseudo-ring replacement strategy to enhance selectivity and pharmacological properties [1]. The chemical structure enables formation of critical hydrogen bonds with the kinase hinge region, particularly with residues Pro672 and Met674, which explains its potent inhibitory activity [1].

Key Chemical Properties

| Property | Specification |

|---|---|

| CAS Number | 1493764-08-1 [2] [3] [4] |

| Molecular Formula | C₂₅H₃₃N₇O₂ [2] [3] [4] |

| Molecular Weight | 463.58 g/mol [2] [3] [4] |

| Appearance | White to off-white powder [5] [6] |

| Storage Conditions | Desiccate at -20°C [2] |

| Solubility | DMSO: ~92 mg/mL (~198 mM); Ethanol: ~5-7 mg/mL; Water: Insoluble [3] [4] [5] |

Formulation Preparation

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 10-100 mM, which can be diluted into aqueous buffers while maintaining final DMSO concentrations below 0.1-1% to avoid cellular toxicity [2] [3]. For in vivo studies, several formulations have been validated:

- Formulation 1: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O (4.6 mg/mL) [3]

- Formulation 2: 5% DMSO + 95% Corn oil (0.28 mg/mL) [3]

- Formulation 3: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥2.5 mg/mL) [5]

Mechanism of Action and Selectivity Profile

Mer Kinase Inhibition and Signaling Pathways

This compound functions as a potent ATP-competitive inhibitor that specifically targets the kinase domain of Mer receptor tyrosine kinase. Mer is a member of the TAM (TYRO3, AXL, Mer) receptor family that plays critical roles in platelet aggregation, macrophage function, and apoptotic cell clearance [1] [7]. The compound demonstrates exceptional selectivity for Mer over other TAM family members, making it a valuable tool for dissecting Mer-specific signaling pathways [1] [3].

Mer Kinase Signaling Pathway and this compound Inhibition Mechanism. This compound binds to the kinase domain, preventing receptor autophosphorylation and downstream signaling activation.

Selectivity and Potency Data

| Target | IC₅₀ (nM) | Selectivity Fold (vs. Mer) |

|---|---|---|

| Mer | 4.3 nM [2] [3] [4] | 1x |

| Tyro3 | 250-360 nM [3] [5] | 58-68x |

| Axl | 360 nM [3] [5] | 83-84x |

| Other Kinases (FGFR1, KDR, EGFR, ITK, TRKA) | >50% inhibition at 430 nM [2] [6] | >100x |

This compound exhibits concentration-dependent inhibition of Mer autophosphorylation in cellular assays, with an IC₅₀ of 22 nM in 697 B-ALL cells, demonstrating effective cellular penetration and target engagement [2] [1] [3]. The compound also inhibits ligand-dependent phosphorylation of an EGFR-Mer chimeric receptor, confirming its specific action on the intracellular kinase domain rather than interfering with ligand-receptor interactions [1] [3].

Experimental Applications and Protocols

In Vitro Assay Methods

3.1.1 Kinase Inhibition Assay (Biochemical)

The microfluidic capillary electrophoresis (MCE) assay is utilized for determining biochemical IC₅₀ values against purified Mer kinase [1] [8]. In this assay, this compound is serially diluted in DMSO and incubated with Mer kinase, ATP, and appropriate peptide substrate. Phosphorylated and non-phosphorylated peptides are separated and quantified, with data analyzed using nonlinear regression to determine IC₅₀ values [1].

3.1.2 Cellular Target Engagement

For assessing cellular potency, 697 B-ALL cells (which express endogenous Mer) are treated with this compound across a concentration range (0-1000 nM) for 1 hour [2] [3]. Cells are then lysed and subjected to Western blot analysis using anti-phospho-Mer and total Mer antibodies. The IC₅₀ of 22 nM is calculated based on the concentration-dependent reduction in Mer phosphorylation normalized to total Mer expression [2] [3] [6].

3.1.3 Platelet Aggregation Assay

Human platelet-rich plasma is pre-incubated with this compound (typically 3 μM) or vehicle control for 1 hour [2] [1]. Aggregation is induced by adding fibrillar Type I equine collagen, and platelet aggregation is measured using a lumi-aggregometer. This compound typically inhibits collagen-induced platelet aggregation by >25% while also reducing ATP release, a marker of platelet activation [2] [6].

Platelet Aggregation Assay Workflow. This compound pre-incubation significantly inhibits collagen-induced platelet activation and aggregation.

In Vivo Experimental Use

3.2.1 Pharmacokinetic Parameters in Mice

| Parameter | Value |

|---|---|

| Route | IV and PO [2] [5] |

| Dose | 3 mg/kg [2] [5] |

| Half-life (t₁/₂) | 0.8 hours [2] [5] |

| Oral Bioavailability | 14% [2] [3] [5] |

| Systemic Clearance | 94.5 mL/min/kg [2] [5] |

| Volume of Distribution (Vss) | 1.65 L/kg [2] [5] |

3.2.2 In Vivo Efficacy Models

In thrombosis models, this compound has demonstrated efficacy in preventing pathologic clot formation without significantly impacting bleeding times, mirroring the phenotype observed in Mer knockout mice [1]. Additionally, in viral infection models, this compound (3 mg/kg administered intravenously on days -3, -2, -1, and 0 relative to infection) limits Mer signaling and enhances antiviral immune responses, reducing vesicular stomatitis virus (VSV) replication in spleen, liver, kidney, and lung tissues [5].

Therapeutic Potential and Research Applications

Antithrombotic Applications

The primary therapeutic potential of this compound lies in thrombosis prevention and treatment. Unlike current antiplatelet therapies (aspirin, clopidogrel) that significantly increase bleeding risk, Mer inhibition specifically targets the second phase of platelet activation without disrupting initial hemostatic mechanisms [1]. This unique mechanism offers the potential for antithrombotic efficacy with reduced bleeding complications, addressing a significant limitation of current therapies [1].

Oncological Applications

While initially developed for thrombosis, this compound also has relevance in cancer research, particularly given Mer's role in oncogenesis. Mer is ectopically expressed in approximately 50% of pediatric T-cell acute lymphoblastic leukemia (ALL) samples and contributes to leukemogenesis [8]. This compound's ability to inhibit Mer phosphorylation in ALL cells supports its utility as a tool compound for investigating Mer signaling in cancer biology and evaluating Mer as a therapeutic target in hematologic malignancies [2] [8].

Immunomodulatory Potential

Emerging research indicates that this compound may modulate antiviral immune responses by limiting Mer-mediated immunosuppression in dendritic cells and macrophages [5]. This application leverages the natural role of TAM receptors in negatively regulating innate immunity and highlights the compound's potential beyond its initially intended applications [7] [5].

Commercial Availability and Supplier Information

This compound is readily available from multiple specialized chemical suppliers targeting research markets:

| Supplier | Catalog Number | Purity | Price Range |

|---|---|---|---|

| BioCrick | BCC1183 | Not specified | $92 (5 mg) [2] |

| TargetMol | T2629 | 99.85% | $39 (5 mg) [4] |

| MedChemExpress | Multiple options | Not specified | Inquire [5] |

| ApexBio | B4357 | Not specified | $102 (10 mg) [6] |

| Fisher Scientific/Tocris | p-7161687 | 98% | Inquire [9] |

Conclusion

References

- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS:1493764-08-1 | UNC 2881 Mer tyrosine kinase inhibitor [biocrick.com]

- 3. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. | TAM Receptor | TargetMol UNC 2881 [targetmol.com]

- 5. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 6. This compound - Potent Epigenetic Inhibitor [apexbt.com]

- 7. Two-Front War on Cancer—Targeting TAM Receptors ... [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Mer kinase inhibitors by virtual screening ... [sciencedirect.com]

- 9. Tocris Bioscience UNC | Fisher Scientific 2881 [fishersci.com]

Mechanism of Action and Core Characterization

UNC2881 functions as a highly specific ATP-competitive inhibitor of the Mer tyrosine kinase [1]. It binds to the kinase's ATP-binding pocket, forming key hydrogen bonds with the hinge region residues (e.g., Pro672 and Met674), thereby blocking kinase activity and subsequent phosphorylation [1].

The table below summarizes its primary biochemical and cellular characteristics:

| Parameter | Description / Value |

|---|---|

| Primary Target | Mer tyrosine kinase (MerTK) [2] [3] [4] |

| Biochemical IC₅₀ (Mer) | 4.3 nM (cell-free assay) [2] [4] [5] |

| Cellular IC₅₀ (Mer) | 22 nM (inhibition of Mer phosphorylation in 697 B-ALL cells) [2] [6] [3] |

| Selectivity | 83-fold selective over Axl (IC₅₀ = 360 nM); 58-fold selective over Tyro3 (IC₅₀ = 250 nM) [2] [3] |

| Key Functional Outcome | Potently inhibits collagen-induced platelet aggregation [6] [3] [1] |

| Oral Bioavailability (Mice) | 14% [2] [3] |

This pathway illustrates the core mechanistic action of this compound and its functional consequence in platelets.

This compound inhibits MerTK kinase activity, preventing its phosphorylation and subsequent platelet aggregation.

Experimental Data and Protocols

For researchers aiming to validate or apply these findings, here are detailed methodologies for key experiments.

In Vitro Kinase Inhibition and Cell-Based Assays

This protocol measures the direct inhibition of MerTK kinase activity and downstream phosphorylation in cells.

- Objective: To determine the potency of this compound in inhibiting MerTK phosphorylation in a cellular context.

- Cell Lines: 697 B-cell Acute Lymphoblastic Leukemia (B-ALL) cells or 32D-EMC cells expressing a chimeric EGFR-MerTK receptor [2] [3].

- Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM) and serially dilute in culture medium to working concentrations (e.g., 0-1000 nM). Include a DMSO-only vehicle control [2] [3].

- Experimental Procedure:

- Seed cells at an appropriate density (e.g., 3x10⁵ to 3x10⁶ cells/mL).

- Pre-treat cells with this compound or vehicle for 1 hour.

- For 32D-EMC chimeric cells, stimulate with EGF ligand (100 ng/mL) for 15 minutes to activate the EGFR-MerTK receptor.

- Lyse cells and extract proteins.

- Analysis: Perform Western blot analysis.

Functional Platelet Aggregation Assay

This protocol assesses the functional effect of this compound on platelet activity, which is its primary proposed therapeutic application.

- Objective: To evaluate the effect of this compound on collagen-induced platelet aggregation.

- Sample Preparation: Prepare human platelet-rich plasma (PRP) from fresh blood samples [1].

- Compound Treatment: Pre-incubate PRP with this compound (e.g., at 3 µM) or vehicle for 1 hour at 37°C [3] [1].

- Stimulus and Measurement:

- Use a platelet aggregometer.

- Induce aggregation by adding fibrillar type I equine collagen to the PRP.

- Monitor aggregation in real-time, typically by measuring increased light transmission.

- Analysis: Quantify the maximum percentage of aggregation inhibition in this compound-treated samples compared to the vehicle control. A >25% inhibition is considered significant at 3 µM [3] [1].

Pharmacokinetics and In Vivo Data

The table below summarizes key in vivo pharmacokinetic parameters of this compound in mice, which are critical for designing animal studies.

| Parameter | Value (Mice) | Route |

|---|---|---|

| Half-life (T₁/₂) | 0.8 hours [2] [3] | Intravenous (i.v.) |

| Systemic Clearance (CL) | 94.5 mL/min/kg [2] [3] | Intravenous (i.v.) |

| Oral Bioavailability (F) | 14% [2] [3] | Oral (p.o.) |

| Typical In Vivo Dose | 3 mg/kg [2] [3] | Intravenous (i.v.) / Oral (p.o.) |

Comparison with a Related Inhibitor: UNC2025

While this compound is a valuable tool compound, its relatively low oral bioavailability and high systemic clearance limit its therapeutic potential. This spurred the development of UNC2025, a later-generation MERTK inhibitor with superior drug-like properties [7] [8].

- Enhanced Profile: UNC2025 is orally bioavailable, has a longer half-life (~3.8 hours in mice), and potently inhibits MERTK phosphorylation in bone marrow leukemic blasts [7].

- Therapeutic Efficacy: UNC2025 has shown significant anti-leukemic effects in preclinical models, including inducing apoptosis in MERTK-expressing cell lines, reducing tumor burden in xenograft models, and sensitizing leukemia cells to methotrexate [7] [8]. Approximately 30% of primary leukemia patient samples were sensitive to UNC2025 [7].

Summary and Research Applications

- Tool Compound: For studying MerTK signaling in platelet biology and cancer.

- Proof-of-Concept: For validating MerTK inhibition as a strategy for anti-thrombosis therapy with a potentially reduced bleeding risk.

- Lead Compound: It served as a structural template for developing more advanced inhibitors, like UNC2025, which show greater promise for clinical translation in oncology.

References

- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 4. This compound - Potent Epigenetic Inhibitor [apexbt.com]

- 5. This compound | CAS 1493764-08-1 - InvivoChem [invivochem.net]

- 6. Discovery of Mer specific tyrosine kinase inhibitors for the ... [pubmed.ncbi.nlm.nih.gov]

- 7. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 8. UNC2025, a MERTK Small-Molecule Inhibitor, Is ... - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC2881 Selectivity and Key Quantitative Data

The following table consolidates the primary biochemical and cellular activity data for UNC2881 from the search results.

| Parameter | Value | Description / Experimental Context |

|---|---|---|

| Mer Kinase (MERTK) IC₅₀ | 4.3 nM [1], 22 nM [2] | Biochemical inhibition (IC₅₀ 4.3 nM); inhibition of steady-state phosphorylation in 697 B-ALL cells (IC₅₀ 22 nM) [2] [1]. |

| Axl Kinase IC₅₀ | 250 nM [2], 360 nM [1] | Biochemical inhibition [2] [1]. |

| Tyro3 Kinase IC₅₀ | 250 nM [2] | Biochemical inhibition [2]. |

| Selectivity (Mer vs. Axl) | 58-fold to 83-fold [1] | Calculated from biochemical IC₅₀ ratios [1]. |

| In Vitro Platelet Aggregation | >25% suppression at 3 μM [2] | In human platelet-rich plasma stimulated with type I collagen [2]. |

| In Vivo Pharmacokinetics (Mouse) | • Half-life (IV): 0.80 h [2] • Oral Bioavailability: 14% [2] • Clearance: 94.5 mL/min/kg [2] | Administered at 3 mg/kg [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that characterize this compound's activity.

Kinase Inhibition and Selectivity Profiling [2] [1]

- Purpose: To determine the potency (IC₅₀) of this compound against purified Mer, Axl, and Tyro3 kinase domains and establish its selectivity profile.

- Method: Biochemical kinase assays were performed. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in these purified systems.

Cellular Target Engagement (Western Blot) [2]

- Purpose: To confirm that this compound inhibits the phosphorylation (activation) of its intended target, MERTK, in a cellular context.

- Cell Line: 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, which express MERTK.

- Protocol:

- Cells are cultured and treated with a dose range of this compound (e.g., 0-1000 nM) for a set time (e.g., 1 hour).

- Cell lysates are prepared.

- Proteins are separated by gel electrophoresis and transferred to a membrane.

- The membrane is probed with antibodies specific for phosphorylated MERTK and total MERTK.

- Outcome: this compound reduced MERTK phosphorylation in a dose-dependent manner, demonstrating effective cellular penetration and target engagement [2].

In Vitro Functional Assay: Platelet Aggregation [2]

- Purpose: To assess the functional consequence of MERTK inhibition in a physiologically relevant model.

- Protocol:

- Sample Preparation: Human blood is centrifuged to obtain platelet-rich plasma (PRP).

- Pre-treatment: The PRP is incubated with this compound (e.g., 3 μM) or a vehicle control for a period (e.g., 1 hour).

- Stimulation & Measurement: Aggregation is triggered by adding an agonist like fibrillar type I equine collagen. The increase in light transmission, which corresponds to platelet clumping, is measured using an aggregometer.

- Outcome: this compound significantly suppressed collagen-induced platelet aggregation [2].

In Vivo Efficacy and Pharmacokinetic Studies [2]

- Purpose: To evaluate the compound's behavior in a living organism (pharmacokinetics) and its anti-leukemic effects.

- Animal Model: Mice with xenografted human leukemia cells (e.g., 697 B-ALL cells).

- Dosing: this compound is administered orally once daily at a set dose (e.g., 3 mg/kg).

- PK Analysis: Blood samples are taken at various time points after administration. The concentration of this compound in the plasma is measured to determine parameters like half-life, clearance, and oral bioavailability.

- Efficacy Analysis: Disease burden is monitored, and mouse survival is tracked. Treatment with this compound has been shown to decrease tumor burden and significantly increase median survival in these models [2].

TAM Receptor Signaling and this compound Mechanism

To better understand this compound's cellular role, the diagram below illustrates the TAM receptor signaling pathway it inhibits.

Figure 1: Simplified TAM Receptor Signaling Pathway and this compound Inhibition. The ligands GAS6 (binds all TAMs) or Protein S (binds MERTK, TYRO3) bridge phosphatidylserine on cell membranes to TAM receptors. This triggers dimerization, autophosphorylation, and activation of pro-survival and proliferative pathways. This compound acts as a competitive small molecule inhibitor that targets the intracellular kinase domain of MERTK to block this signaling cascade [3] [4] [5].

Biological and Therapeutic Implications

The high selectivity of this compound for MERTK makes it a valuable tool for dissecting the specific roles of this kinase, which include:

- Oncogenic Signaling: MERTK is overexpressed in many leukemias and solid tumors. Its activation promotes cancer cell survival, proliferation, and resistance to chemotherapy [3] [6] [4]. Inhibiting MERTK with this compound can induce apoptosis and reduce tumor growth [6].

- Immunomodulation: In immune cells like macrophages, MERTK is critical for the phagocytic clearance of apoptotic cells ("efferocytosis"), a process that suppresses anti-tumor immunity and promotes an immunosuppressive tumor microenvironment [3] [5].

- Platelet Function: The GAS6/TAM pathway, including MERTK, contributes to stable thrombus formation by amplifying "outside-in" signaling in platelets. Inhibiting this pathway with agents like this compound reduces thrombosis in models without causing significant bleeding, presenting a potential therapeutic avenue [7] [8].

References

- 1. This compound | TAM Receptor [targetmol.com]

- 2. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 3. Two-Front War on Cancer—Targeting TAM Receptors ... [pmc.ncbi.nlm.nih.gov]

- 4. Dual targeting of TAM receptors Tyro3, Axl, and MerTK [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in TAM mechanisms in lung diseases [translational-medicine.biomedcentral.com]

- 6. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 7. GAS6/TAM Pathway Signaling in Hemostasis and ... [pmc.ncbi.nlm.nih.gov]

- 8. GAS6/TAM Pathway Signaling in Hemostasis and ... [frontiersin.org]

UNC2881 Solubility and Chemical Profile

The table below summarizes the key physicochemical and solubility data for UNC2881, collected from supplier datasheets and research data [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Weight | 463.58 g/mol [1] [2] [4] |

| CAS Number | 1493764-08-1 [1] [2] [3] |

| Chemical Formula | C₂₅H₃₃N₇O₂ [1] [2] [4] |

| Solubility in DMSO | ~ 92 mg/mL (~198.45 mM) [1] [5]. Other sources report slightly different values: 85 mg/mL [6], 80 mg/mL [3], and 50 mg/mL [2]. This indicates potential batch-to-batch variability. |

| Solubility in Ethanol | ~ 5 mg/mL (10.78 mM). Heating (e.g., in a 50°C water bath) is recommended to achieve this concentration [1] [6] [5]. One supplier lists solubility up to 7 mg/mL [1]. |

| Solubility in Water | Insoluble [1] [3] [6] |

Biological Activity & Mechanism of Action

This compound is a potent, specific, and orally active inhibitor of the Mer tyrosine kinase (Mer TK) [2] [4].

- Primary Target & Potency: It directly inhibits Mer kinase activity with an IC₅₀ of 4.3 nM in cell-free assays [1] [4] [6].

- Selectivity: It shows high selectivity for Mer over other TAM family members, being approximately 83-fold and 58-fold more selective for Mer than for Axl and Tyro3, respectively [1] [6].

- Cellular Potency: In cellular assays, this compound inhibits steady-state Mer kinase phosphorylation in 697 B-ALL cells with an IC₅₀ of 22 nM [1] [2].

- Functional Activity: A key functional outcome is the potent inhibition of collagen-stimulated platelet aggregation, supporting its research use in pathologic thrombosis [2] [4].

The following diagram illustrates the core mechanism of action of this compound and its downstream effects in different experimental models.

Mechanism of this compound: specific Mer TK inhibition blocks signaling pathways, impacting cell survival and platelet aggregation.

Experimental Protocols and Applications

In Vitro Cell-Based Assay (Western Blot)

This protocol is used to demonstrate target engagement by this compound in cells [2].

- Cell Line: 32D cells expressing a chimeric EGFR-MerTK protein.

- Procedure:

- Treat cells with this compound at a concentration range (e.g., 0-1000 nM) for 1 hour.

- Stimulate the cells with EGF ligand (100 ng/mL) for 15 minutes to activate the chimeric kinase.

- Lyse the cells and analyze the lysates by Western blot using a phospho-tyrosine antibody.

- Expected Outcome: A dose-dependent reduction in the phospho-tyrosine signal of the chimeric protein, confirming inhibition of MerTK phosphorylation [2].

In Vivo Formulation and Dosing

For animal studies, this compound can be formulated for different routes of administration. The following validated formulations are reported [1] [5]:

- Intravenous (I.V.) or Oral (P.O.) Solution:

- Oral (P.O.) Suspension:

Pharmacokinetic (PK) Profile in Mice

Key pharmacokinetic parameters from a study in Swiss albino mice are [1] [2]:

| Route | Dose (mg/kg) | Half-life (T₁/₂) | Oral Bioavailability (F) | Clearance (CL) |

|---|---|---|---|---|

| Intravenous (I.V.) | 3 | 0.80 hours | - | 94.5 mL/min/kg |

| Oral (P.O.) | 3 | - | 14% | - |

Critical Technical Notes for Researchers

- Solvent Impact on Biological Assays: While DMSO is essential for solubilizing this compound, be aware that solvents can influence experimental outcomes. A study on a different compound found that DMSO can ease a compound's entrance into cells, potentially enhancing its apparent cytotoxic potency [7]. It is crucial to use the lowest possible DMSO concentration (typically <0.1-0.5%) and include vehicle controls in all experiments.

- Solution Stability: For in vitro stock solutions in DMSO, it is recommended to store at -20°C or -80°C and use them within 1-3 months. Aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of potency [2] [3].

- Data Consistency: You may note slight variations in reported solubility and IC₅₀ values between different commercial suppliers. These discrepancies are normal and can arise from differences in batch purity, assay conditions, and measurement techniques.

References

- 1. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 3. This compound | Mer tyrosine kinase 抑制剂| this compound供应商AdooQ® [adooq.cn]

- 4. This compound - Potent Epigenetic Inhibitor [apexbt.com]

- 5. This compound Datasheet [selleck.co.jp]

- 6. This compound | TAM Receptor [targetmol.com]

- 7. Effects of ethanol and dimethyl sulfoxide on solubility and ... [pubmed.ncbi.nlm.nih.gov]

UNC2881 in vitro platelet aggregation protocol

UNC2881: Key Research Findings

The table below summarizes the primary in vitro data for this compound as a Mer kinase inhibitor, as reported in the scientific literature.

| Parameter | Description / Value | Experimental Context |

|---|---|---|

| Primary Target | Mer tyrosine kinase [1] | Structure-based drug design. |

| Potency (IC₅₀) | 4.3 nM (biochemical assay) [2] | Direct kinase activity measurement. |

| Selectivity | 83-fold selective for Mer over Axl; 58-fold over Tyro3 [1] [2] | Profiling against other TAM family kinases. |

| Cellular Activity | Inhibits steady-state Mer phosphorylation (IC₅₀: 22 nM) [1] | Live-cell assay using 697 B-ALL cells. |

| Functional Effect | Potently inhibits collagen-induced platelet aggregation [1] [2] | Platelet aggregation study. |

Proposed Experimental Workflow

Based on the general principles of platelet function testing [3] and the described research on this compound [1], a typical in vitro workflow to evaluate its anti-aggregatory effect would involve the following stages. The diagram below outlines the key procedural steps.

Detailed Methodology & Application Notes

Compound Preparation

- Stock Solution: Resuspend this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). The literature notes a solubility of up to 85 mg/mL (183.36 mM) in DMSO, with sonication recommended [2].

- Working Solution: Dilute the stock solution in a suitable physiological buffer (e.g., Tyrode's buffer or saline) immediately before use. The final concentration of DMSO in the platelet suspension should not exceed 0.1% (v/v) to avoid solvent effects on platelet function.

- Storage: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

Platelet Aggregation Assay via LTA

This is the core functional test, and the method described aligns with the "gold standard" technique used in the foundational research [1] [3].

- Platelet-Rich Plasma (PRP) Preparation: Draw whole blood from human volunteers or mice into sodium citrate anticoagulant. Centrifuge at low speed (170-200 × g for 10-15 minutes at room temperature) to obtain PRP. The remaining blood is centrifuged at high speed (2,000 × g for 20 minutes) to prepare platelet-poor plasma (PPP) [4].

- Agonist Selection: The key finding is that This compound potently inhibits collagen-induced platelet aggregation [1]. A final collagen concentration of 2-3.2 µg/mL is commonly used [4]. You may also test other agonists like ADP for selectivity.

- Experimental Procedure:

- Place 450-500 µL of PRP into a siliconized glass cuvette in the aggregometer chamber, with a magnetic stir bar providing constant stirring (900-1100 rpm) at 37°C.

- Incubate the PRP with this compound (at various concentrations) or vehicle control for a predetermined period (e.g., 1-5 minutes).

- Initiate aggregation by adding collagen.

- Set the aggregometer to 100% transmission using PPP and 0% transmission using the PRP sample before agonist addition.

- Record the aggregation curve for 5-10 minutes after agonist addition.

Data Analysis

- Primary Metric: The maximum aggregation (% MaxA), measured as the peak of the aggregation tracing, is the most common parameter reported [4].

- Dose-Response: Test a range of this compound concentrations (e.g., from 1 nM to 1 µM) against a fixed collagen concentration. Plot the % MaxA against the log of the inhibitor concentration to determine the IC₅₀ value for functional inhibition of aggregation.

- Confirming Target Engagement: To specifically link the anti-aggregatory effect to Mer inhibition, you can perform a parallel experiment to measure the phosphorylation status of Mer in the platelets using Western blotting, following the same treatment conditions [1].

References

Application Notes: Evaluating MERTK Inhibitors in B-ALL Cell Models

References

- 1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]

- 2. UNC2025, a Small Molecule MerTK and Flt3 Tyrosine ... [sciencedirect.com]

- 3. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and physicochemical ... [sciencedirect.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical and Pharmacological Profile of UNC2881

Background: UNC2881 is a specific, ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM family [1]. Its development was driven by the need for anti-thrombotic therapies that do not cause bleeding complications, as Mer kinase plays a key role in stabilizing platelet aggregates but is not essential for initial hemostasis [1] [2].

Key Data:

| Property | Value / Description |

|---|---|

| Molecular Weight | 463.58 g/mol [3] [4] [5] |

| Chemical Formula | C~25~H~33~N~7~O~2~ [3] [4] [5] |

| CAS Number | 1493764-08-1 [4] [5] [6] |

| Solubility | Soluble in DMSO (≥50 mg/mL), slightly soluble in ethanol, insoluble in water [4] [5] [6]. |

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Assay Type | Target / Process | IC₅₀ Value | Reference |

|---|---|---|---|

| Biochemical Kinase Assay | Mer Kinase Activity | 4.3 nM | [3] [4] [5] |

| Biochemical Kinase Assay | Tyro3 Kinase Activity | 250 nM | [3] [4] |

| Biochemical Kinase Assay | Axl Kinase Activity | 360 nM | [3] [4] [5] |

| Cellular Assay | Mer Phosphorylation (697 B-ALL cells) | 22 nM | [1] [3] [4] |

| Functional Assay | Collagen-Induced Platelet Aggregation | >25% inhibition at 3 µM | [1] [4] |

Selectivity: this compound demonstrates 83-fold selectivity for Mer over Axl and 58-fold selectivity over Tyro3 [1] [3] [4], making it a useful tool for dissecting the specific functions of Mer kinase within the TAM family.

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating this compound's activity.

Protocol 1: Inhibiting Steady-State Mer Phosphorylation in 697 B-ALL Cells

This protocol is used to measure this compound's ability to block the phosphorylation (activation) of Mer in a human acute lymphoblastic leukemia cell line [1] [3] [4].

- 1. Cell Line and Culture: Maintain 697 B-ALL cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

- 2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

- Treat cells with a concentration range of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1 hour.

- Include a vehicle control (DMSO only).

- 3. Cell Lysis and Western Blotting:

- After incubation, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.

- Probe the membrane with the following antibodies:

- Detect signals using a chemiluminescence system.

- 4. Data Analysis: Quantify band intensities. This compound treatment should reduce phospho-Mer signal in a dose-dependent manner, with an IC₅₀ of approximately 22 nM [1] [4].

Protocol 2: Inhibiting Ligand-Stimulated Mer Activation in a Chimeric Receptor System

This assay validates the direct, on-target effect of this compound on Mer's kinase domain in a controlled cellular context [1] [4].

- 1. Cell Line: Use mouse 32D cells stably expressing a chimeric receptor (e.g., extracellular domain of EGFR fused to the intracellular kinase domain of Mer).

- 2. Stimulation and Inhibition:

- Pre-treat cells with this compound (e.g., same concentration range as Protocol 1) for 1 hour.

- Stimulate the chimeric receptor by adding EGF ligand (e.g., 100 ng/mL) for 15 minutes to induce Mer phosphorylation.

- 3. Analysis: Proceed with cell lysis and Western blotting as described in Protocol 1. This compound should inhibit the EGF-induced tyrosine phosphorylation of the chimeric protein [1] [4].

Protocol 3: Inhibiting Collagen-Induced Platelet Aggregation

This functional assay measures this compound's anti-thrombotic potential [1] [4].

- 1. Platelet Preparation: Prepare platelet-rich plasma (PRP) from human blood.

- 2. Compound Treatment: Incubate the PRP with this compound (e.g., 3 µM) or vehicle control for 1 hour.

- 3. Aggregation Assay:

- Use an aggregometer to measure platelet aggregation.

- Induce aggregation by adding fibrillar type I equine collagen.

- Monitor and record the aggregation response over time.

- 4. Data Analysis: Compare the extent of aggregation in this compound-treated samples to the vehicle control. This compound at 3 µM typically suppresses aggregation by more than 25% [1].

Signaling Pathway and Experimental Workflow

This compound acts by inhibiting Mer kinase, a key component in the GAS6/TAM signaling pathway that strengthens platelet activation. The following diagram illustrates this pathway and the experimental points of inhibition.

In Vivo Application and Pharmacokinetics

For in vivo studies, such as investigating anti-thrombotic effects or impact on viral replication [4], the following pharmacokinetic data from mice should be considered:

Table 2: Mouse Pharmacokinetics of this compound (3 mg/kg dose) [4]

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Terminal Half-Life (T~1/2~) | 0.80 hours | - |

| Maximum Concentration (C~max~) | - | 90.0 ng/mL |

| Area Under Curve (AUC~last~) | 527 ng·h/mL | 71.7 ng·h/mL |

| Clearance (CL~obs~) | 94.5 mL/min/kg | - |

| Oral Bioavailability (F%) | - | 14% |

Formulation Note: For in vivo administration, this compound can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH~2~O [3] [4].

Key Conclusions for Researchers

- High Potency and Selectivity: this compound's low nM potency and high selectivity for Mer over Axl and Tyro3 make it an excellent pharmacological tool for studying Mer-specific functions [1] [3].

- Functional Anti-Thrombotic Effect: It effectively inhibits collagen-induced platelet aggregation, supporting its potential as a template for new anti-platelet drugs that may not cause bleeding [1] [2].

- Pharmacokinetic Consideration: Its high systemic clearance and moderate oral bioavailability in mice mean that for longer-term in vivo studies, repeated dosing or other administration routes may be necessary [1] [4].

References

- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. GAS6/TAM Pathway Signaling in Hemostasis and ... [frontiersin.org]

- 3. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 5. UNC 2881 | Additional RTK Inhibitors [rndsystems.com]

- 6. This compound | TAM Receptor [targetmol.com]

- 7. Cbl-b is upregulated and plays a negative role in activated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: UNC2881 as a Potent and Selective Mer Kinase Inhibitor for Collagen-Induced Platelet Aggregation Studies

Introduction and Therapeutic Rationale

Platelet aggregation represents a critical physiological process in hemostasis and thrombosis, with collagen serving as one of the most potent endogenous agonists that initiates platelet activation at sites of vascular injury. The collagen-GPVI axis is particularly important in arterial thrombosis formation, making it an attractive target for antiplatelet therapy development. [1] Recent research has identified Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase family, as a key regulator of platelet function. Mer kinase inhibition presents a unique therapeutic opportunity because genetic deletion studies have demonstrated that Mer knockout mice exhibit decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, suggesting that Mer inhibition may prevent thrombosis without significantly increasing bleeding risk—a major advantage over currently available antiplatelet therapies. [2]

UNC2881 is a specific, potent, and orally active Mer kinase inhibitor that has emerged as a valuable pharmacological tool for studying Mer kinase function in platelet biology and thrombosis. This compound was developed through structure-based drug design and a pseudo-ring replacement strategy, resulting in a substituted-pyrimidine scaffold with improved selectivity for Mer relative to other TAM family members. [2] The compound inhibits steady-state Mer kinase phosphorylation with an IC₅₀ value of 22 nM in cellular assays and demonstrates approximately 83- and 58-fold selectivity over Axl and Tyro3, respectively, in cell-free assays. [3] [4] this compound has been shown to potently inhibit collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for the prevention and/or treatment of pathologic thrombosis with potentially reduced bleeding complications compared to current antiplatelet agents. [2]

Experimental Data Summary

Quantitative Profile of this compound

Table 1: Biochemical and cellular activity profile of this compound

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Mer kinase IC₅₀ | 4.3 nM | Cell-free assay | [3] [4] |

| Tyro3 IC₅₀ | 250 nM | Cell-free assay | [3] [4] |

| Axl IC₅₀ | 360 nM | Cell-free assay | [4] |

| Cellular Mer phosphorylation IC₅₀ | 22 nM | 697 B-ALL cells, 1 h treatment | [2] [3] |

| Platelet aggregation inhibition | >25% suppression | Human platelet-rich plasma, 3 μM, 1 h pretreatment, collagen stimulation | [2] [4] |

| Oral bioavailability (mice) | 14% | 3 mg/kg dose | [3] [4] |

| Systemic clearance (mice) | 94.5 mL/min/kg | 3 mg/kg IV dose | [3] [4] |

| Terminal half-life (mice) | 0.80 h | 3 mg/kg IV dose | [4] |

Table 2: Comparison of this compound with other antiplatelet agents targeting collagen pathways

| Compound | Primary Target | Mechanism | Bleeding Risk | Research Phase |

|---|---|---|---|---|

| This compound | Mer tyrosine kinase | Inhibits collagen-induced platelet aggregation | Normal bleeding times in Mer KO mice | Preclinical |

| Revacept | GPVI receptor | Recombinant GPVI-Fc fusion protein, competes with platelet GPVI for collagen binding | No bleeding complications reported | Phase II clinical trials |

| Colchicine | Tubulin/GPVI signaling | Inhibits collagen-induced platelet aggregation and GPVI signaling | Lower bleeding risk than conventional antiplatelets | Clinical use & trials |

| Betulinic Acid | SYK phosphorylation | Inhibits collagen-induced platelet adhesion and activation via SYK inhibition | Not fully characterized | Preclinical |

| Aspirin | Cyclooxygenase-1 | Inhibits thromboxane A₂ production | 1-4% major bleeding risk | Approved clinical use |

| Clopidogrel | P2Y12 ADP receptor | Inhibits ADP-mediated platelet activation | Increases bleeding risk by ~1% when combined with aspirin | Approved clinical use |

Key Advantages of this compound

Selectivity Profile: this compound demonstrates exceptional specificity for Mer kinase compared to other TAM family members, with 83-fold selectivity over Axl and 58-fold selectivity over Tyro3. This selectivity is crucial for delineating the specific role of Mer kinase in platelet function without confounding effects from simultaneous inhibition of other TAM receptors. [2] [3]

Favorable Pharmacokinetics: The compound exhibits oral bioavailability of 14% in mice with a terminal half-life of 0.80 hours after intravenous administration. While the half-life is relatively short, the high potency of this compound allows for effective target engagement at manageable doses. [4]

Therapeutic Potential: this compound represents a promising anti-thrombotic candidate with potentially reduced bleeding risk based on the observation that Mer knockout mice are protected from thrombosis without increased spontaneous bleeding. This profile addresses a significant limitation of current antiplatelet therapies, which are often complicated by significant bleeding side effects. [2]

Experimental Protocols

Platelet Aggregation Assay Using Light Transmission Aggregometry

Principle: This protocol measures collagen-induced platelet aggregation in platelet-rich plasma (PRP) or washed platelet suspensions by monitoring changes in light transmission following platelet activation. The method allows for quantitative assessment of this compound efficacy in inhibiting collagen-mediated platelet responses. [5]

Reagents and Solutions:

- Tyrode's Buffer: 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.35% BSA, 5.5 mM glucose, 10 mM HEPES, pH 7.4

- Heparin Solution: 2 μL/mL in Tyrode's buffer

- Prostacyclin Solution: 2.5 μL/mL of 25 μM stock in Tris-HCl buffer

- Collagen Solution: Type I equine collagen fibrils, 25 μg/mL working concentration

- This compound Stock: 10 mM in DMSO, prepare fresh working concentrations in Tyrode's buffer

- Brilliant Blue FCF Solution: 2.8 mM in distilled water

Procedure:

Platelet Isolation:

- Collect whole blood from human volunteers or experimental animals using sodium citrate as anticoagulant (3.2% final concentration).

- Centrifuge blood at 250 × g for 13 minutes at 37°C to obtain platelet-rich plasma (PRP).

- Carefully aspirate the PRP layer without disturbing the buffy coat or red blood cells.

- For washed platelets, centrifuge PRP at 2,200 × g for 12 minutes, then gently resuspend pellet in Tyrode's buffer containing heparin (2 μL/mL) and prostacyclin (2.5 μL/mL).

- Incubate suspension for 10 minutes at 37°C, then add additional prostacyclin (2.5 μL/mL) and centrifuge at 1,900 × g for 8 minutes.

- Resuspend final platelet pellet in Tyrode's buffer with apyrase (0.32 U/mL) to achieve density of 250,000 platelets/μL.

- Incubate platelet suspension at 37°C for at least 30 minutes before aggregation measurements. [5]

Aggregometer Calibration:

- Prepare blank cuvette containing 10 μL fibrinogen, 10 μL Brilliant Blue FCF solution, and Tyrode's buffer without platelets (represents 100% aggregation).

- Prepare sample cuvette with platelet suspension without agonists (represents 0% aggregation).

- Calibrate aggregometer according to manufacturer's instructions using these reference points. [5]

Aggregation Measurement:

- Pipette 260 μL platelet suspension into glass cuvettes containing 10 μL fibrinogen solution (56 mg/mL) with a magnetic stirring bar.

- Pre-incubate platelet suspensions with varying concentrations of this compound (typically 0-3000 nM) or vehicle control for 1 hour at 37°C.

- Place cuvettes in incubation well of aggregometer at 37°C with constant stirring at 1,000 rpm.

- Add 10 μL Brilliant Blue FCF solution and pre-incubate for 7 minutes at 37°C.

- Initiate aggregation by adding 20 μL collagen solution (25 μg/mL final concentration).

- Immediately start recording aggregation data for 6 minutes.

- Save data at completion for analysis. [5] [4]

Data Analysis:

- Calculate percentage inhibition by comparing maximum aggregation in this compound-treated samples versus vehicle control.

- Determine IC₅₀ values using non-linear regression analysis of concentration-response data.

Western Blot Analysis for Mer Phosphorylation

Principle: This protocol assesses the ability of this compound to inhibit steady-state Mer kinase phosphorylation in cellular systems, providing direct evidence of target engagement and cellular efficacy.

Reagents and Solutions:

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

- SDS-PAGE Gels: 4-20% gradient gels for optimal protein separation

- Transfer Buffer: Standard Tris-glycine buffer with 20% methanol

- Primary Antibodies: Anti-phospho-Mer (tyrosine phosphorylation sites), anti-total Mer, anti-β-actin

- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse antibodies

- ECL Detection Reagents: Enhanced chemiluminescence substrate

Procedure:

Cell Treatment:

- Culture 32D-EMC cells expressing chimeric EGFR-Mer receptor or 697 B-ALL cells expressing endogenous Mer.

- Treat cells with increasing concentrations of this compound (0-1000 nM) for 1 hour at 37°C.

- For 32D-EMC cells, stimulate with 100 ng/mL EGF ligand for 15 minutes following this compound pretreatment to activate chimeric EGFR-Mer receptor. [4]

Protein Extraction and Quantification:

- Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.

- Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.

- Collect supernatant and quantify protein concentration using BCA assay.

- Adjust samples to equal protein concentrations with lysis buffer.

Western Blotting:

- Separate 20-30 μg protein per lane by SDS-PAGE and transfer to PVDF membranes.

- Block membranes with 5% BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

- Wash membranes 3× with TBST, 10 minutes each wash.

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash membranes 3× with TBST, 10 minutes each wash.

- Develop blots using ECL substrate and image with digital imaging system. [4]

Data Analysis:

- Quantify band intensities using image analysis software.

- Normalize phospho-Mer signals to total Mer protein levels.

- Calculate percentage inhibition relative to vehicle-treated controls.

- Generate dose-response curves to determine IC₅₀ values for cellular Mer phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Collagen-Induced Platelet Activation Pathway

Diagram 1: Molecular mechanism of collagen-induced platelet activation and this compound inhibition. This compound specifically targets Mer kinase, which enhances SYK phosphorylation and downstream signaling through the GPVI collagen receptor pathway. Inhibition of Mer kinase attenuates but does not completely abolish collagen-induced platelet aggregation, potentially preserving hemostatic function while reducing thrombotic risk.

Experimental Workflow for this compound Evaluation

Diagram 2: Comprehensive experimental workflow for evaluating this compound in collagen-induced platelet aggregation studies. The protocol encompasses compound preparation, platelet isolation, treatment, stimulation, aggregation measurement, data analysis, and subsequent mechanism investigation to fully characterize the antiplatelet effects of this compound.

Discussion and Research Applications

The experimental data and protocols presented herein establish This compound as a valuable research tool for investigating Mer kinase function in platelet biology and thrombosis. The selective inhibition profile of this compound enables researchers to dissect the specific contribution of Mer kinase to collagen-mediated platelet activation without the confounding effects of simultaneous Axl or Tyro3 inhibition. This specificity is particularly important given the emerging understanding of the distinct roles played by different TAM family members in various physiological processes. [2] [6]

From a therapeutic perspective, the ability of this compound to inhibit collagen-induced platelet aggregation while potentially preserving normal hemostasis aligns with the growing interest in novel antiplatelet targets that may separate antithrombotic efficacy from bleeding risk. Current mainstay antiplatelet therapies such as aspirin (cyclooxygenase-1 inhibitor) and clopidogrel (P2Y12 ADP receptor inhibitor) are associated with significant bleeding complications, with aspirin having a baseline major bleeding risk of 1-4% and clopidogrel further increasing this risk by approximately 1% when used in combination. [2] The development of antiplatelet agents targeting alternative pathways such as the collagen receptor GPVI or related signaling molecules like Mer kinase may offer improved safety profiles. Clinical trials with Revacept, a GPVI-Fc fusion protein, have demonstrated a 54% risk reduction in cerebrovascular events without increased bleeding complications, providing proof-of-concept for collagen pathway inhibition as a viable antiplatelet strategy. [1]

When considering the placement of this compound within the landscape of platelet signaling inhibitors, it is instructive to compare its mechanism with other recently investigated compounds. Betulinic acid, a pentacyclic triterpenoid natural product, has been shown to inhibit collagen-induced platelet adhesion and activation through inhibition of SYK phosphorylation, reducing SYK phosphorylation from 82.1% to 49.8% at 500 μM concentration. [7] Similarly, colchicine, traditionally used for gout treatment, demonstrates concentration-dependent inhibition of collagen-induced platelet aggregation and alters GPVI signaling. [1] The emerging pattern suggests that modulation of collagen signaling pathways at multiple levels may provide effective antiplatelet activity, with Mer kinase representing one clinically relevant node in this network.

For researchers incorporating this compound into their experimental workflows, several practical considerations should be noted. The compound is soluble in DMSO at concentrations up to 92 mg/mL (198.45 mM), but moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used for stock solution preparation. [3] For in vivo studies, this compound can be administered orally with 14% bioavailability in mice, or intravenously with high systemic clearance (94.5 mL/min/kg). [3] [4] Formulation options include homogeneous suspensions in CMC-Na solution (≥5 mg/mL) or clear solutions in vehicle systems containing DMSO, PEG300, Tween 80, and distilled water. [3]

Conclusion

This compound represents a potent and selective pharmacological tool for investigating Mer kinase function in collagen-mediated platelet activation. The detailed application notes and protocols provided in this document enable researchers to effectively incorporate this compound into their experimental workflows for studying platelet biology and evaluating novel antithrombotic strategies. The comprehensive data presented—including quantitative efficacy metrics, detailed methodological protocols, and visual representations of signaling pathways—establishes a strong foundation for future research aimed at developing safer antiplatelet therapies with reduced bleeding risk. As the understanding of platelet signaling networks continues to evolve, this compound will undoubtedly serve as a valuable reagent for delineating the specific contributions of Mer kinase to thrombosis and hemostasis.

References

- 1. Frontiers | Perspective: Collagen activation via the... induced platelet [frontiersin.org]

- 2. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 5. A Turbidimetric Analysis to Monitor Collagen - Induced of... Aggregation [jove.com]

- 6. Discovery of Mer kinase inhibitors by virtual screening ... [sciencedirect.com]

- 7. Betulinic Acid Inhibits Collagen-Induced Platelet Adhesion ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Research Application Notes: UNC2881 Stock Solution Preparation and Experimental Protocols

Compound Introduction and Basic Properties

UNC2881 is a potent and selective small molecule inhibitor that specifically targets Mer tyrosine kinase (Mertk), a member of the TAM receptor tyrosine kinase family that includes Tyro3, Axl, and Mer. This compound exhibits significant selectivity profiling, demonstrating approximately 83-fold higher selectivity for Mer over Axl and 58-fold higher selectivity over Tyro3, making it a valuable tool compound for investigating Mer-specific signaling pathways in various disease models [1] [2]. The molecular characteristics of this compound are summarized in the table below:

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 1493764-08-1 |

| Molecular Formula | C₂₅H₃₃N₇O₂ |

| Molecular Weight | 463.58 g/mol |

| Chemical Name | 2-(Butylamino)-4-[(trans-4-hydroxycyclohexyl)amino]-N-[[4-(1H-imidazol-1-yl)phenyl]methyl]-5-pyrimidinecarboxamide |

| Purity | ≥98-99.99% (HPLC) |

The primary biological activity of this compound centers on its potent inhibition of Mer kinase, with reported IC₅₀ values of 4.3 nM in cell-free enzymatic assays and 22 nM for inhibiting steady-state Mer kinase phosphorylation in cellular contexts [2] [3] [4]. This inhibitory activity translates to functional effects in biological systems, particularly in platelet aggregation assays where this compound demonstrates significant inhibition of collagen-stimulated platelet aggregation, suggesting potential applications in thrombosis research with potentially reduced bleeding risks compared to existing therapies [5] [4].

Solubility, Storage, and Stability Guidelines

Solubility Characteristics

Understanding the solubility profile of this compound is essential for preparing reproducible stock solutions and experimental treatments. The compound exhibits distinct solubility characteristics across commonly used research solvents:

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Concentration | Notes |

|---|---|---|---|

| DMSO | High | 85-92 mg/mL (183-198 mM) | Recommended for primary stock solutions; may require warming to 60°C or brief sonication |

| Ethanol | Moderate | 5-7 mg/mL (10.8-15.1 mM) | Alternative solvent; heating may improve dissolution |

| Water | Insoluble | <1 mg/mL | Not recommended for stock preparation |

The significant variation in DMSO solubility values (85-92 mg/mL) reported across different suppliers [1] [2] may reflect batch-to-batch differences or variations in measurement conditions. For optimal results, researchers should consider the specific solubility characteristics of their batch when preparing stock solutions.

Storage and Stability Recommendations

Proper storage conditions are critical for maintaining this compound stability and potency:

- Powder Form: Store desiccated at -20°C for long-term stability (2-3 years) [3] [5]

- Stock Solutions in DMSO: Aliquot and store at -80°C for long-term storage (1-2 years); avoid repeated freeze-thaw cycles

- Working Solutions: Prepare fresh when possible; store at -20°C for short-term use (1 month) with proper protection from moisture

- In Vivo Formulations: Prepare immediately before use; stability varies by formulation

The potency and stability of this compound solutions can be compromised by moisture absorption, particularly for DMSO stocks. Using fresh, anhydrous DMSO and dividing stock solutions into small, single-use aliquots is recommended to maintain compound integrity throughout extended experimental timelines [2].

Stock Solution Preparation Protocols

Primary Stock Solution Preparation

The following protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for most cellular and biochemical applications:

- Equipment and Reagents: this compound powder, anhydrous DMSO (freshly opened), analytical balance, sonication bath, vortex mixer, amber vials or microcentrifuge tubes

- Weighing: Accurately weigh 4.64 mg this compound powder (calculated for 10 mM stock in 1 mL solvent: 4.64 mg ÷ 463.58 g/mol = 0.01 mol/L)

- Solvent Addition: Transfer compound to a clean vial and add 1.0 mL of anhydrous DMSO

- Dissolution: Vortex for 30-60 seconds, then sonicate in a warm water bath (37-60°C) for 5-10 minutes until completely dissolved

- Quality Assessment: Visually inspect for complete dissolution; solution should appear clear without particulate matter

- Aliquoting: Divide into single-use aliquots (10-50 μL) to minimize freeze-thaw cycles

- Storage: Label with date, concentration, and batch information; store at -80°C for long-term preservation

For higher concentration stock solutions (e.g., 50-100 mM), follow the same procedure with appropriate mass adjustments. Note that higher concentrations may require extended sonication or gentle warming to achieve complete dissolution.

Working Solution Preparation

Intermediate working solutions can be prepared by diluting the primary DMSO stock in appropriate solvents compatible with your experimental system:

- Cellular Assays: Prepare working solutions in serum-free medium or PBS, keeping final DMSO concentration ≤0.5% to maintain cell viability

- Biochemical Assays: Dilute in appropriate assay buffer compatible with your enzymatic system

- Stability Considerations: Use working solutions immediately when possible; avoid storage of aqueous dilutions for extended periods

The following diagram illustrates the complete workflow for this compound stock and working solution preparation:

In Vivo Formulation Preparation

For animal studies, this compound requires specific formulations to ensure proper delivery, bioavailability, and stability. Based on pharmacokinetic studies showing 14% oral bioavailability in mice [3] [5], the following formulation options have been successfully employed:

Aqueous Suspension Formulation

This formulation uses carboxymethylcellulose sodium salt (CMC-Na) as a suspending agent for oral administration:

- Preparation of 0.5-1.0% CMC-Na Solution: Slowly sprinkle CMC-Na powder over room temperature water while stirring to create a homogeneous solution

- Suspension Preparation: Add this compound powder to the CMC-Na solution to achieve target concentration (typically 1-5 mg/mL)

- Homogenization: Mix thoroughly using a vortex mixer or magnetic stirrer to create a uniform suspension

- Dosing: Administer immediately with regular agitation between doses to maintain uniformity

Solution Formulation for Intravenous Administration

For IV administration, a clear solution formulation is required to ensure sterility and compatibility:

Table 3: In Vivo Formulation Options for this compound

| Formulation | Composition | Final Concentration | Administration Route | Preparation Notes |

|---|---|---|---|---|

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5-4.6 mg/mL (5.39-9.92 mM) | Intravenous or oral | Sequential addition with mixing; clear solution |

| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.39 mM) | Intravenous | Improved solubility via cyclodextrin complexation |

| Formulation 3 | 10% DMSO + 90% Corn Oil | 0.28-2.5 mg/mL (0.60-5.39 mM) | Oral | Lipid-based for enhanced absorption |

Preparation example for Formulation 1 (10 mL final volume):

- Prepare 1.0 mL of this compound stock solution in DMSO (46 mg/mL)

- Add 4.0 mL PEG300 to the DMSO stock while mixing

- Add 0.5 mL Tween 80 to the mixture with continuous stirring

- Slowly add 4.5 mL physiological saline (0.9% NaCl) to reach final volume

- Mix thoroughly until a clear solution forms; use immediately

This formulation provides a final this compound concentration of approximately 4.6 mg/mL (9.92 mM), suitable for administration at 3 mg/kg based on reported in vivo studies [3] [5].

Experimental Applications and Protocols

Cellular Assay Protocols

5.1.1 Mer Kinase Phosphorylation Inhibition

This compound effectively inhibits Mer kinase phosphorylation in cellular systems, as demonstrated in 697 B-ALL cells and 32D-EMC cells expressing chimeric EGFR-Mer receptors [2] [3]:

- Cell Treatment: Seed cells at appropriate density and pre-treat with this compound (0-1000 nM) for 1 hour

- Stimulation: Activate Mer signaling with Gas6 ligand or EGF stimulation (for chimeric receptors) for 15 minutes

- Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with phosphatase and protease inhibitors

- Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to membranes, and probe with:

- Anti-phospho-Mer antibodies to assess inhibition

- Total Mer antibodies to verify equal loading

- Quantification: Perform densitometric analysis to determine IC₅₀ values (typically ~22 nM in 697 B-ALL cells)

5.1.2 Platelet Aggregation Assay

This compound demonstrates potent inhibition of collagen-induced platelet aggregation, relevant to its potential antithrombotic applications [3] [5]:

- Platelet Preparation: Isclude human platelet-rich plasma (PRP) from fresh blood samples

- Pre-treatment: Incubate PRP with this compound (typically 3 μM) or vehicle control for 1 hour at 37°C

- Aggregation Induction: Stimulate with fibrillar Type I equine collagen (1-5 μg/mL)

- Measurement: Monitor aggregation using a platelet aggregometer by measuring light transmission

- ATP Release Assessment: Parallel measurement of ATP release as a marker of platelet dense granule secretion

In Vivo Administration Protocols

5.2.1 Pharmacokinetic Studies

The pharmacokinetic profile of this compound has been characterized in mouse models [3] [5]:

- Dosing: Administer this compound at 3 mg/kg via intravenous (IV) or oral (PO) routes

- Sample Collection: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8 hours post-dose)

- Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS

- Parameter Calculation: Determine key parameters including:

- Terminal half-life (t₁/₂): ~0.8 hours

- Systemic clearance (CL): ~94.5 mL/min/kg

- Oral bioavailability (F): ~14%

5.2.2 Thrombosis Models

This compound has been evaluated in thrombosis models based on its mechanism of action [4]:

- Animal Preparation: Utilize appropriate thrombosis models (e.g., ferric chloride-induced, laser-induced)

- Prophylactic Treatment: Administer this compound prior to thrombus induction

- Thrombus Assessment: Quantify thrombus formation and stability using relevant endpoints

- Bleeding Time Comparison: Evaluate template bleeding times to assess bleeding risk

The following diagram illustrates the cellular mechanism of action of this compound and its functional consequences:

Troubleshooting and Technical Notes

Common Preparation Issues

- Incomplete Dissolution: If this compound does not fully dissolve in DMSO, warm gradually to 60°C with sonication. Avoid excessive heating that may degrade the compound.

- Precipitation in Aqueous Solutions: When diluting DMSO stocks into aqueous buffers, add the DMSO stock slowly while vortexing to minimize local concentration effects.

- Loss of Potency: Use fresh anhydrous DMSO for stock preparation, as moisture absorption can compromise compound stability over time.

Experimental Optimization

- Cellular Assay Concentrations: For initial experiments, test a concentration range of 10-1000 nM based on the reported cellular IC₅₀ of 22 nM.

- Platelet Aggregation Studies: Include both collagen and ADP as agonists to demonstrate specificity for the Mer-dependent pathway.

- Control Compounds: Consider including well-characterized Mer inhibitors or inactive analogs as controls when available.

References

- 1. | TAM Receptor | TargetMol UNC 2881 [targetmol.com]

- 2. This compound | Mertk inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | Mer Kinase Inhibitor [medchemexpress.com]

- 4. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 5. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2881 [invivochem.com]

Comprehensive Application Notes and Protocols for UNC2881 in Ligand-Stimulated EGFR-MerTK Assays

Introduction to UNC2881 and Its Scientific Significance

This compound is a novel, potent, and highly specific inhibitor of the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family. This small molecule inhibitor has emerged as a valuable research tool for investigating MerTK-mediated signaling pathways in various physiological and pathological contexts, including thrombotic disorders, cancer biology, and immune regulation. With an IC50 of 4.3 nM against MerTK, this compound demonstrates exceptional selectivity, exhibiting 83-fold and 58-fold higher specificity for MerTK over Tyro3 and Axl, respectively [1] [2]. This pronounced selectivity profile makes this compound particularly advantageous for dissecting the unique biological functions of MerTK within the broader TAM receptor family, which shares significant structural homology and often overlapping expression patterns [3].

The significance of MerTK inhibition extends across multiple research domains, with particular relevance to cancer immunotherapy and thrombosis prevention. MerTK plays a pivotal role in efferocytosis—the process by which phagocytic cells clear apoptotic cells—and in the establishment of immune tolerance within the tumor microenvironment [4]. Through its mediation of efferocytosis, MerTK activation promotes anti-inflammatory responses and facilitates M2 polarization of macrophages while upregulating PD-L1 expression, thereby contributing to tumor immune evasion [4]. Additionally, MerTK regulates the second phase of platelet activation, positioning MerTK inhibitors like this compound as promising candidates for antithrombotic therapies with potentially reduced bleeding risks compared to conventional treatments [1].

Quantitative Profiling of this compound

Kinase Selectivity and Cellular Activity

Table 1: Kinase inhibition profile of this compound

| Target | IC50 Value | Selectivity Ratio (vs. MerTK) | Experimental Context |

|---|---|---|---|

| MerTK | 4.3 nM | 1.0 | Cell-free enzyme assay [1] [2] |

| Tyro3 | 250 nM | 58.1 | Cell-free enzyme assay [1] |

| Axl | 360 nM | 83.7 | Cell-free enzyme assay [1] [2] |

| MerTK (cellular) | 22 nM | N/A | 697 B-ALL cells [1] [2] |

| Platelet aggregation | >25% inhibition | N/A | Human platelet-rich plasma (3 μM) [1] |

Table 2: Physicochemical and pharmacokinetic properties

| Property | Value | Condition |

|---|---|---|

| Molecular Formula | C₂₅H₃₃N₇O₂ | [1] [2] |

| Molecular Weight | 463.58 g/mol | [1] [2] |

| Solubility in DMSO | ~292 mg/mL (~198.5 mM) | [1] |

| Solubility in Ethanol | ~5 mg/mL (~10.8 mM) | [1] |

| Oral Bioavailability | 14% | Mice [1] [2] |

| Terminal Half-life | 0.80 hours | Mice (3 mg/kg, p.o.) [1] |

| Systemic Clearance | 94.5 mL/min/kg | Mice [1] [2] |

Experimental Protocols for this compound in Ligand-Stimulated EGFR-MerTK Assays

Enzyme-Based MerTK Kinase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of this compound against MerTK kinase in a cell-free system.

Materials and Reagents:

- Purified MerTK kinase domain

- Appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

- ATP solution (appropriate concentration for Km app)

- Substrate peptide (e.g., biotinylated poly-Glu-Tyr)

- Detection reagents (e.g., ADP-Glo Kinase Assay or similar)

- This compound stock solution (prepared in DMSO)

- Positive control inhibitor (e.g., staurosporine)

Procedure:

- Prepare serial dilutions of this compound in DMSO, typically ranging from 0.1 nM to 10 μM.

- In assay plates, add MerTK enzyme to the kinase buffer containing the substrate peptide.

- Add this compound dilutions to appropriate wells, maintaining consistent DMSO concentration across all samples (typically ≤1%).

- Initiate the kinase reaction by adding ATP solution.

- Incubate the reaction at 30°C for 60-90 minutes.

- Terminate the reaction according to the detection method employed.

- Measure kinase activity using appropriate detection method (e.g., luminescence for ADP-Glo).

- Calculate percentage inhibition and determine IC50 values using nonlinear regression analysis.

Technical Notes:

- Include controls for background (no enzyme), maximum activity (DMSO vehicle only), and positive inhibition.

- Perform experiments in triplicate to ensure reproducibility.

- The expected IC50 for this compound in this assay is approximately 4.3 nM [1] [2].

Cell-Based Ligand-Stimulated EGFR-MerTK Chimeric Receptor Assay

Purpose: To assess this compound activity against ligand-stimulated MerTK phosphorylation in a cellular context using chimeric receptors.

Background: This assay employs a chimeric receptor consisting of the extracellular domain of EGFR and the intracellular domain of MerTK, allowing for precise, ligand-inducible activation of MerTK signaling through EGF stimulation [1]. This system is particularly valuable for specifically studying MerTK-mediated signaling without potential confounding effects from native TAM receptor activation.

Materials and Reagents:

- Mouse 32D-EMC cells expressing EGFR-MerTK chimeric receptor [2]

- Serum-free cell culture medium

- Recombinant EGF (e.g., 100 ng/mL)

- This compound stock solutions in DMSO

- Cell lysis buffer (containing protease and phosphatase inhibitors)

- SDS-PAGE and Western blot equipment

- Anti-phospho-tyrosine antibodies

- Anti-MerTK antibodies [4]

Procedure:

- Culture 32D-EMC cells expressing EGFR-MerTK chimeric receptors in appropriate medium.

- Seed cells in 6-well or 12-well plates and allow to adhere overnight.

- Pre-treat cells with varying concentrations of this compound (0-1000 nM) for 60 minutes [1].

- Stimulate cells with EGF (100 ng/mL) for 15-30 minutes to activate the chimeric receptor.

- Immediately place cells on ice, wash with cold PBS, and lyse using ice-cold lysis buffer.

- Clarify lysates by centrifugation and quantify protein concentration.

- Analyze phospho-MerTK levels by Western blot using phospho-tyrosine specific antibodies.

- Normalize signals to total MerTK or loading controls (e.g., GAPDH).

- Determine IC50 values by densitometric analysis of band intensities.

Technical Notes:

- The expected IC50 for this compound in this cellular assay is approximately 22 nM [1] [2].

- Include controls for baseline phosphorylation (unstimulated) and maximum phosphorylation (EGF-stimulated, no inhibitor).

- Optimal incubation time with this compound is 1 hour prior to EGF stimulation [1] [2].

Platelet Aggregation Assay

Purpose: To evaluate the functional effect of this compound on collagen-stimulated platelet aggregation.

Materials and Reagents:

- Human platelet-rich plasma (PRP)

- Fibrillar type I equine collagen

- This compound stock solutions in DMSO

- Aggregometer or similar instrumentation

- Tyrode's buffer or similar physiological buffer

Procedure:

- Prepare PRP by centrifugation of human whole blood.

- Pre-incubate PRP with this compound (e.g., 3 μM) or vehicle control for 60 minutes [1].

- Activate platelet aggregation by adding fibrillar type I equine collagen.

- Monitor aggregation in real-time using an aggregometer for 5-10 minutes.

- Quantify maximum aggregation relative to vehicle control.

Technical Notes:

- This compound at 3 μM typically inhibits collagen-stimulated platelet aggregation by more than 25% [1].

- The assay demonstrates the functional relevance of MerTK inhibition in regulating thrombotic processes.

Signaling Pathways and Molecular Mechanisms

MerTK Signaling and EGFR-MerTK Chimeric System

Figure 1: Mechanism of this compound inhibition in the ligand-stimulated EGFR-MerTK chimeric system

The EGFR-MerTK chimeric receptor system provides a controlled method for specifically investigating MerTK signaling pathways. As illustrated in Figure 1, this experimental approach involves:

- Ligand-Inducible Activation: The extracellular domain of EGFR responds to EGF stimulation, inducing receptor dimerization and activation of the intracellular MerTK kinase domain [1].

- Downstream Signaling: Activated MerTK phosphorylates multiple downstream effectors, including the PI3K/AKT, MEK/ERK, and STAT3 pathways, which regulate critical cellular processes such as survival, proliferation, and differentiation [3] [4].

- This compound Mechanism: this compound specifically targets the intracellular kinase domain of MerTK, preventing its autophosphorylation and subsequent activation of downstream signaling cascades [1] [2].

Biological Context of MerTK Signaling

Figure 2: Biological contexts of MerTK signaling and this compound inhibition

In physiological and pathological contexts, MerTK signaling mediates critical processes through multiple mechanisms (Figure 2):

- Efferocytosis and Immune Regulation: MerTK recognizes phosphatidylserine on apoptotic cells through its ligands Gas6 and Protein S, promoting phagocytic clearance [3] [4]. This process leads to anti-inflammatory signaling and immune tolerance through p38/STAT3-mediated M2 macrophage polarization and PD-L1 upregulation [4].

- Thrombosis: MerTK regulates the second wave of platelet activation, making it a potential target for antithrombotic therapies with potentially reduced bleeding risks [1] [5].

- Therapeutic Intervention: this compound effectively blocks these MerTK-dependent pathways, providing a research tool to investigate MerTK biology and potential therapeutic applications.

In Vivo Applications and Research Models

This compound has been utilized in various in vivo research models to investigate MerTK biology and therapeutic potential:

Pharmacokinetic Studies

Protocol for Mouse Pharmacokinetics:

- Administration: Administer this compound via oral gavage (3 mg/kg) or intravenous injection to mice [1].

- Sample Collection: Collect blood samples at predetermined time points post-administration.

- Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS.

- Data Analysis: Calculate pharmacokinetic parameters including terminal half-life, clearance, and oral bioavailability.

Key Findings: this compound exhibits a terminal half-life of 0.80 hours and high systemic clearance (94.5 mL/min/kg) with 14% oral bioavailability in mice [1] [2]. These properties inform dosing regimens for in vivo studies.

Viral Infection Model

Protocol for Antiviral Response Studies:

- Animal Model: C57BL/6 mice (7-10 weeks old) [1].

- Dosing Regimen: Administer this compound (3 mg/kg) via intravenous injection on days -3, -2, -1, and 0 relative to viral infection [1].

- Infection Model: Infect with 2×10⁸ PFU vesicular stomatitis virus (VSV) intravenously.

- Outcome Measures: Quantify viral replication and assess antiviral immune responses.

Application: this compound suppresses MerTK signaling and enhances antiviral immune responses, thereby reducing VSV replication in infected mice [1]. This application highlights the role of MerTK in modulating innate immunity to viral infections.

Formulation and Storage Recommendations

Stock Solution Preparation

- Solubility: this compound is highly soluble in DMSO (~292 mg/mL, ~198.5 mM) and sparingly soluble in ethanol (~5 mg/mL, ~10.8 mM) [1].

- Stock Solution: Prepare stock solutions in DMSO at concentrations up to 100 mM.

- Storage: Aliquot and store at -20°C or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles.

Working Solution Formulations

Table 3: Recommended formulations for in vivo and in vitro studies

| Application | Formulation | Final Concentration | Preparation Notes |

|---|---|---|---|

| In vitro (general) | DMSO stock diluted in buffer | ≤0.1% DMSO final | Maintain DMSO concentration below 0.1% for cellular assays |

| In vivo (mouse, i.v.) | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline | 4.6 mg/mL (9.92 mM) [2] | Sequential addition, clear solution |

| In vivo (mouse, p.o.) | 5% DMSO + 95% corn oil | 0.28 mg/mL (0.60 mM) [2] | Homogeneous mixture |